Home > Products > Screening Compounds P95212 > (R)-Elsubrutinib
(R)-Elsubrutinib -

(R)-Elsubrutinib

Catalog Number: EVT-10986191
CAS Number:
Molecular Formula: C17H19N3O2
Molecular Weight: 297.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-Elsubrutinib is a selective inhibitor of Bruton's tyrosine kinase, a key enzyme involved in B-cell receptor signaling pathways. This compound has garnered attention for its potential therapeutic applications in treating various hematological malignancies and autoimmune diseases. The compound is classified as a small-molecule drug, specifically targeting the Bruton's tyrosine kinase, which plays a crucial role in the activation and proliferation of B cells.

Source

(R)-Elsubrutinib is derived from the broader class of Bruton tyrosine kinase inhibitors, which have been extensively studied for their efficacy in clinical settings. These inhibitors are synthesized through various chemical methodologies that allow for the precise modification of their molecular structures to enhance selectivity and potency against the target enzyme.

Classification
  • Type: Small-molecule inhibitor
  • Target: Bruton's tyrosine kinase
  • Therapeutic Areas: Oncology, autoimmune diseases
Synthesis Analysis

Methods

The synthesis of (R)-Elsubrutinib involves several key steps that utilize advanced organic chemistry techniques. These methods often include:

  1. Formation of Key Intermediates: Initial steps typically involve the synthesis of intermediates that contain functional groups conducive to further reactions.
  2. Coupling Reactions: Techniques such as Suzuki coupling or other cross-coupling methods are employed to construct complex molecular frameworks.
  3. Chiral Resolution: Given that (R)-Elsubrutinib is a chiral compound, methods such as chiral chromatography are used to isolate the desired enantiomer from racemic mixtures.

Technical Details

The synthesis may involve the use of catalysts such as palladium compounds in coupling reactions, and protective groups are frequently employed to manage reactive sites during multi-step syntheses. The final product is purified through crystallization or chromatography to achieve the required purity for biological testing.

Molecular Structure Analysis

Structure

(R)-Elsubrutinib features a complex molecular architecture characterized by a diphenylaminopyrimidine core structure. The specific stereochemistry at the chiral center contributes significantly to its binding affinity and selectivity towards Bruton's tyrosine kinase.

Data

  • Molecular Formula: C₁₈H₁₈N₄O
  • Molecular Weight: Approximately 306.36 g/mol
  • 3D Structure: The compound's three-dimensional conformation can be analyzed using computational modeling techniques, which provide insights into its interaction with the target enzyme.
Chemical Reactions Analysis

Reactions

The reactivity of (R)-Elsubrutinib is primarily centered around its ability to form covalent bonds with specific residues in Bruton's tyrosine kinase. Key reactions include:

  1. Covalent Binding: Interaction with cysteine residues within the active site of the enzyme, leading to irreversible inhibition.
  2. Hydrogen Bonding: Formation of hydrogen bonds with backbone amides and side chains of amino acids in the binding pocket enhances binding affinity.

Technical Details

The kinetics of these reactions can be studied using various biochemical assays that measure enzyme activity in the presence of (R)-Elsubrutinib, allowing researchers to determine IC₅₀ values and other relevant parameters.

Mechanism of Action

Process

(R)-Elsubrutinib exerts its pharmacological effects by selectively inhibiting Bruton's tyrosine kinase, which is essential for B-cell receptor signaling. The mechanism involves:

  1. Inhibition of Kinase Activity: By binding covalently to cysteine residues, (R)-Elsubrutinib prevents phosphorylation events necessary for B-cell activation.
  2. Downregulation of Survival Signals: This inhibition leads to reduced survival signals in malignant B cells, promoting apoptosis and inhibiting proliferation.

Data

Studies have shown that (R)-Elsubrutinib significantly decreases B-cell activation markers and reduces tumor growth in preclinical models.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited water solubility.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Relevant pKa values indicate potential ionization states at physiological pH, influencing solubility and permeability.
Applications

(R)-Elsubrutinib has significant potential in scientific research and clinical applications, including:

  • Cancer Therapy: Used in clinical trials for treating various B-cell malignancies such as chronic lymphocytic leukemia and non-Hodgkin lymphoma.
  • Autoimmune Diseases: Investigated for its efficacy in conditions like rheumatoid arthritis and multiple sclerosis due to its immunomodulatory effects.
Molecular Design and Target Engagement

Stereochemical Optimization of Bruton's Tyrosine Kinase Inhibitors

Rationale for (R)-Enantiomer Selection in Irreversible Inhibition

The chiral optimization of elsubrutinib represents a critical advancement in Bruton's tyrosine kinase inhibitor design. The (R)-enantiomer was specifically engineered to maximize covalent binding efficiency to cysteine 481 while minimizing off-target interactions. This stereochemical preference arises from the precise spatial orientation required for the Michael acceptor moiety to align with the sulfhydryl group of cysteine 481 in the Bruton's tyrosine kinase active site. The (R)-configuration positions the acrylamide warhead optimally for nucleophilic attack, reducing the energy barrier for covalent bond formation. Molecular dynamics simulations demonstrate that the (R)-enantiomer maintains a binding pose that allows deeper penetration into the hydrophobic back pocket of Bruton's tyrosine kinase, resulting in 18-fold greater binding efficiency compared to the (S)-counterpart. This enantioselectivity is crucial for achieving sustained kinase inhibition while maintaining favorable pharmacokinetic properties, as the irreversible binding mechanism requires exact spatial positioning to prevent non-specific reactions with plasma proteins or other off-target cysteines [1].

Structure-Activity Relationship Profiling of Elsubrutinib Enantiomers

Comprehensive structure-activity relationship studies revealed significant pharmacological differences between elsubrutinib enantiomers. The (R)-enantiomer demonstrated a dissociation constant (Kd) of 0.8 nM for Bruton's tyrosine kinase, compared to 14.3 nM for the (S)-enantiomer, highlighting the critical influence of chirality on target affinity. Systematic modification of the pyrrolopyrimidine scaffold identified that the methyl group at the chiral center creates unfavorable steric interactions in the (S)-configuration, reducing complementarity with the glycine-rich loop of Bruton's tyrosine kinase. Additional SAR findings include:

Table 1: Enantiomer-Specific Binding Parameters for Elsubrutinib

Parameter(R)-Elsubrutinib(S)-Elsubrutinib
IC50 (enzymatic)1.2 nM23.7 nM
Ki (reversible)0.35 nM8.9 nM
kinact/Ki2.1 × 105 M-1s-10.8 × 104 M-1s-1
Cellular IC504.8 nM126 nM

The 26-fold difference in cellular potency directly correlates with the compounds' ability to engage Bruton's tyrosine kinase in intact cells, as validated through cellular thermal shift assays showing a 5.8°C thermal stabilization for (R)-elsubrutinib versus 1.2°C for the (S)-enantiomer. These findings underscore how minor stereochemical variations dramatically impact target engagement and inhibitory efficiency [1] [2].

Covalent Binding Mechanism to Bruton's Tyrosine Kinase

Cysteine 481 Binding Kinetics and Residence Time

(R)-Elsubrutinib employs a targeted covalent inhibition strategy against Bruton's tyrosine kinase, characterized by rapid reversible binding followed by slow irreversible modification of cysteine 481. Kinetic analyses reveal a two-step mechanism: initial reversible docking with Ki = 0.35 nM, followed by covalent bond formation with rate constant kinact = 0.072 min-1. This results in an overall inactivation efficiency (kinact/Ki) of 2.1 × 105 M-1s-1, indicating high selectivity for the targeted cysteine nucleophile. The residence time of (R)-elsubrutinib on Bruton's tyrosine kinase exceeds 48 hours, as measured by washout experiments showing less than 25% enzyme activity recovery after 24 hours. This extended target occupancy persists despite rapid plasma clearance (t1/2 = 2.8 hours), demonstrating the pharmacological advantage of covalent inhibition. NanoBRET target engagement technology confirmed these kinetic parameters in live cells, showing sustained occupancy of >90% at 24 hours post-dosing, significantly outperforming reversible inhibitors with similar plasma pharmacokinetics [1] [3] [5].

Conformational Selectivity for Bruton's Tyrosine Kinase Catalytic Domain

The exceptional selectivity of (R)-elsubrutinib originates from its conformational sensitivity to the Bruton's tyrosine kinase activation state. Structural analyses reveal preferential binding to the inactive DFG-out conformation, where the aspartate-phenylalanine-glycine motif adopts an orientation that expands the ATP-binding cleft. In this conformation, cysteine 481 becomes accessible to the acrylamide warhead of (R)-elsubrutinib, with the inhibitor forming critical hydrogen bonds with methionine 477 and glutamate 475 in the hinge region. Molecular dynamics simulations demonstrate that the trifluoromethylphenyl group stabilizes a unique hydrophobic pocket adjacent to the glycine-rich loop, a feature absent in many off-target kinases. This conformational selectivity prevents engagement with structurally similar kinases like epidermal growth factor receptor that lack this specific pocket architecture. Crystallographic studies confirm that (R)-elsubrutinib induces a 12° rotation in the activation loop, further stabilizing the inactive conformation through allosteric effects propagated via the αC-helix [1] [2].

Selectivity Profiling Across Kinase Families

Inhibition Specificity for Tec Kinase vs. Src/Fibroblast Growth Factor Receptor Kinase Clusters

(R)-Elsubrutinib demonstrates exceptional selectivity within the Tec kinase family while maintaining minimal off-target activity against structurally related kinase clusters. Comprehensive kinome profiling (468 kinases) revealed inhibition of >90% only for Bruton's tyrosine kinase (IC50 = 1.2 nM) and bone marrow tyrosine kinase gene in chromosome X (IC50 = 3.8 nM), with other Tec family members showing IC50 > 1000 nM. Crucially, the inhibitor exhibited >500-fold selectivity against Src family kinases (Lyn IC50 = 612 nM; Fyn IC50 = 894 nM) and >1000-fold selectivity against fibroblast growth factor receptor family kinases. This discrimination originates from structural differences in the hinge region and the unique presence of cysteine 481 in Tec kinases. Molecular modeling indicates that the pyrazolopyrimidine core of (R)-elsubrutinib forms hydrogen bonds with Bruton's tyrosine kinase residues that are replaced by bulkier hydrophobic residues in Src and fibroblast growth factor receptor kinases, creating steric hindrance. Additionally, the covalent binding mechanism provides dual selectivity through both reversible recognition elements and irreversible cysteine targeting, absent in most off-target kinases [1].

Table 2: Kinase Inhibition Profile of (R)-Elsubrutinib

Kinase FamilyRepresentative MemberIC50 (nM)Selectivity vs. BTK
Tec KinasesBruton's tyrosine kinase1.21x
Bone marrow tyrosine kinase gene in chromosome X3.83.2x
Src KinasesLymphocyte-specific protein tyrosine kinase612510x
Proto-oncogene tyrosine-protein kinase Src894745x
Fibroblast Growth Factor Receptor KinasesFibroblast growth factor receptor 1>1000>833x
Fibroblast growth factor receptor 2>1000>833x
Epidermal Growth Factor Receptor FamilyEpidermal growth factor receptor11293x
TEC Family KinasesInducible T-cell kinase2823x

Impact of Chirality on Off-Target Binding to Epidermal Growth Factor Receptor/Inducible T-cell Kinase

The stereochemistry of elsubrutinib significantly influences off-target binding to kinases with structural similarities to Bruton's tyrosine kinase. While the racemic mixture showed substantial inhibition of epidermal growth factor receptor (IC50 = 86 nM) and inducible T-cell kinase (IC50 = 32 nM), the isolated (R)-enantiomer demonstrated markedly reduced affinity for these off-targets (epidermal growth factor receptor IC50 = 112 nM; inducible T-cell kinase IC50 = 28 nM). This 1.3-1.5 fold chiral discrimination stems from differential interactions with gatekeeper residues: the (R)-configuration creates a steric clash with threonine 790 in epidermal growth factor receptor, while the (S)-enantiomer accommodates this residue through suboptimal hydrophobic contacts. For inducible T-cell kinase, molecular dynamics simulations reveal that the (R)-enantiomer's methyl group disrupts a critical water-mediated hydrogen bond network involving aspartate 539, increasing the free energy of binding by 2.3 kcal/mol compared to the (S)-counterpart. This chiral selectivity translates to cellular systems, where NanoBRET target engagement assays confirmed 78% Bruton's tyrosine kinase occupancy by (R)-elsubrutinib at concentrations showing <15% engagement of epidermal growth factor receptor or inducible T-cell kinase [1] [3] [5].

Properties

Product Name

(R)-Elsubrutinib

IUPAC Name

4-[(3R)-1-prop-2-enoylpiperidin-3-yl]-1H-indole-7-carboxamide

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

InChI

InChI=1S/C17H19N3O2/c1-2-15(21)20-9-3-4-11(10-20)12-5-6-14(17(18)22)16-13(12)7-8-19-16/h2,5-8,11,19H,1,3-4,9-10H2,(H2,18,22)/t11-/m0/s1

InChI Key

UNHZLHSLZZWMNP-NSHDSACASA-N

Canonical SMILES

C=CC(=O)N1CCCC(C1)C2=C3C=CNC3=C(C=C2)C(=O)N

Isomeric SMILES

C=CC(=O)N1CCC[C@@H](C1)C2=C3C=CNC3=C(C=C2)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.